molecular formula C23H25N5O5 B10883249 2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B10883249
M. Wt: 451.5 g/mol
InChI Key: UQDCVEFPQLPYAT-GGAOABPHSA-N
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Description

2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a morpholinylmethyl group, and an indole derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Indole Derivative Synthesis: Separately, the indole derivative is synthesized by reacting isatin with morpholine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl hydrazone with the indole derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties.

    Reduction: Reduction reactions can target the imine and carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, researchers explore its potential therapeutic applications. The compound’s ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, the compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-[(3E)-1-(piperidin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
  • **2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-[(3E)-1-(pyrrolidin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of the morpholinylmethyl group, in particular, enhances its solubility and bioavailability, making it more effective in biological applications.

Properties

Molecular Formula

C23H25N5O5

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C23H25N5O5/c1-31-18-8-6-17(7-9-18)14-24-33-15-21(29)25-26-22-19-4-2-3-5-20(19)28(23(22)30)16-27-10-12-32-13-11-27/h2-9,14,30H,10-13,15-16H2,1H3/b24-14+,26-25?

InChI Key

UQDCVEFPQLPYAT-GGAOABPHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O

Canonical SMILES

COC1=CC=C(C=C1)C=NOCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O

Origin of Product

United States

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